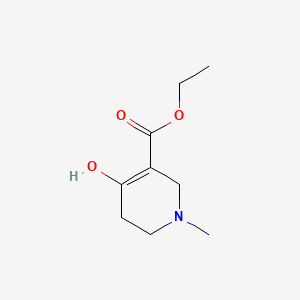

1,2,5,6-Tetrahydro-4-hydroxy-1-methyl-3-pyridincarbonsäureethylester

Übersicht

Beschreibung

This compound is a derivative of pyridinecarboxylic acid . It has a molecular weight of 169.2209 . The IUPAC name for this compound is Propyl 1,2,5,6-tetrahydropyridine-3-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a carboxylate group, which is an ester of ethyl and 3-pyridinecarboxylic acid .Physical And Chemical Properties Analysis

This compound is a colorless oily liquid . It has a melting point of 27 ºC and a boiling point of 209 ºC . It is miscible with water and most organic solvents .Wissenschaftliche Forschungsanwendungen

Forschung zu neurodegenerativen Erkrankungen

Die Verbindung wurde bei der Herstellung von Derivaten verwendet, die als Inhibitoren der Cholesterol-24-Hydroxylase wirken, die wichtig für die Vorbeugung und/oder Behandlung von neurodegenerativen Erkrankungen sind .

Neurochemie und Verhaltensstörungen

Sie wurde in Studien im Zusammenhang mit Verhaltensstörungen verwendet, die mit neurochemischen Defiziten verbunden sind. Zum Beispiel wurden ihre Auswirkungen auf die Verteilung von Apelin-Peptiden im Nervensystem und ihre Rolle beim durch Bewegung induzierten Neuroprotection und Neuroinflammation untersucht .

Parkinson-Krankheitsmodelle

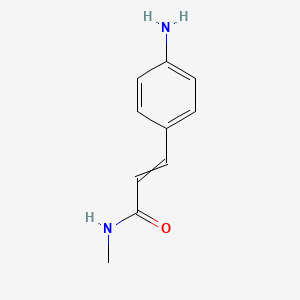

Die Verbindung war an Forschungsarbeiten beteiligt, die ihre Auswirkungen auf die angeborene Immunität von Mikroglia und die schützenden Wirkungen von Phenylpropionamiden in Mausmodellen der Parkinson-Krankheit untersuchten .

Potenz des Serotoninrezeptors

In pharmakologischen Untersuchungen haben Derivate dieser Verbindung eine signifikante Potenz am 5-HT1A-Serotoninrezeptor mit Selektivität gegenüber α1-adrenergen und D2-Rezeptoren gezeigt und weisen prominente neuroprotektive Aktivitäten auf .

Krebsbehandlungsforschung

Es wurde geforscht, Derivate dieser Verbindung mit Antikrebs-Eigenschaften zu synthetisieren. Strukturelle Modifikationen, wie z. B. die 4-Iod-Substitution am Phenylring, wurden auf ihre Wirksamkeit bei der Behandlung von Krebs bewertet .

Wirkmechanismus

3-PCEE acts as a binding agent for various hormones, drugs, and other agents. It binds to the target molecule and alters its structure, which can then cause a variety of biochemical and physiological effects. For example, 3-PCEE has been used to study the effects of hormones on the development of cancer. It binds to the hormone receptor and alters its structure, which can then lead to the growth of cancerous cells.

Biochemical and Physiological Effects

3-PCEE has been used to study the effects of various compounds on the body. It has been used to study the effects of hormones on the development of cancer, the effects of drugs on the immune system, and the effects of environmental toxins on the body. It has also been used to study the effects of various drugs on the brain and nervous system. It has been shown to have a variety of biochemical and physiological effects on the body, including changes in cell metabolism, changes in gene expression, and changes in hormone levels.

Vorteile Und Einschränkungen Für Laborexperimente

3-PCEE has several advantages for laboratory experiments. It is a highly versatile compound that can be used to study a variety of biochemical and physiological effects. It is also relatively easy to synthesize and can be produced in large quantities. Furthermore, it is a relatively non-toxic compound that is safe to use in laboratory experiments.

However, there are some limitations to using 3-PCEE in laboratory experiments. It is not always possible to accurately predict the effects of 3-PCEE on the body, as it can have a variety of biochemical and physiological effects. Furthermore, it can be difficult to control the dosage of 3-PCEE in laboratory experiments, as it is not always possible to accurately measure the exact amount of 3-PCEE that is being administered.

Zukünftige Richtungen

The future of 3-PCEE in scientific research is promising. There is potential for it to be used in a variety of applications, including the study of the effects of hormones on the development of cancer, the effects of drugs on the immune system, and the effects of environmental toxins on the body. Furthermore, 3-PCEE could be used to study the effects of various drugs on the brain and nervous system. Additionally, 3-PCEE could be used to study the effects of various compounds on the body, including changes in cell metabolism, changes in gene expression, and changes in hormone levels. Finally, 3-PCEE could be used to study the effects of various compounds on the environment, including the effects of pollutants on the air, water, and soil.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCYCBYLTOCAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCN(C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191106 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37673-68-0 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395492.png)

![3-[2-(Tert-butyl)phenoxy]azetidine](/img/structure/B1395495.png)

![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)

![3-[(4-Methoxybenzyl)oxy]piperidine](/img/structure/B1395508.png)

![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)

![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)

![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)

![3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395514.png)